

# Initial Safety and Tolerability Profile of Tuspetinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tuspetinib |           |
| Cat. No.:            | B8210132   | Get Quote |

#### Introduction

**Tuspetinib** (formerly HM43239) is an orally administered, once-daily, multi-kinase inhibitor currently under investigation for the treatment of acute myeloid leukemia (AML).[1][2] It is designed to target a specific set of kinases that are crucial for the proliferation and survival of myeloid cancer cells.[1] This technical guide provides a comprehensive summary of the initial safety, tolerability, and mechanism of action of **Tuspetinib**, drawing from preclinical and clinical trial data. The information is intended for researchers, scientists, and professionals in drug development.

## **Mechanism of Action**

**Tuspetinib** functions by inhibiting a select group of kinases involved in oncogenic signaling pathways in AML.[3] Its primary targets include SYK, wild-type and mutant forms of FLT3, mutant KIT, JAK1/2, RSK1/2, and TAK1-TAB1 kinases.[1] This multi-targeted approach is designed to overcome resistance mechanisms and improve therapeutic outcomes.[4] Preclinical studies have shown that **Tuspetinib** can suppress the phosphorylation of key downstream signaling proteins such as STAT5, MEK, ERK, AKT, mTOR, 4E-BP1, and S6K.[5]





Click to download full resolution via product page

Diagram 1: **Tuspetinib**'s inhibitory action on key signaling kinases in AML.

## **Clinical Safety and Tolerability**

The safety and tolerability of **Tuspetinib** have been evaluated in the Phase 1/2 TUSCANY (also known as APTIVATE) clinical trial (NCT03850574).[4][6] This study assessed **Tuspetinib** as a monotherapy, in a doublet combination with venetoclax, and as a triplet therapy with venetoclax and azacitidine in patients with relapsed or refractory (R/R) AML and in newly diagnosed AML patients ineligible for induction chemotherapy.[6][7][8]

# Monotherapy

In the monotherapy dose-escalation part of the trial, **Tuspetinib** was well-tolerated at doses ranging from 20 mg to 160 mg, with no dose-limiting toxicities (DLTs) observed.[9] A single DLT, Grade 3 muscular weakness, was reported at the 200 mg dose.[9] The recommended Phase 2 dose (RP2D) for monotherapy was established at 80 mg.[9] Treatment-related Grade ≥3 adverse events were infrequent.[9]

Table 1: Safety and Efficacy of **Tuspetinib** Monotherapy in R/R AML



| Dose Level | Number of Patients<br>(evaluable) | Composite<br>Complete<br>Remission (CRc)<br>Rate | Key Adverse<br>Events (Grade ≥3)                                        |
|------------|-----------------------------------|--------------------------------------------------|-------------------------------------------------------------------------|
| 40 mg      | 13                                | 15.4%                                            | -                                                                       |
| 80 mg      | 17                                | 29.4%                                            | Neutrophil count<br>decreased (2.6%),<br>Muscular weakness<br>(2.6%)[9] |
| 120 mg     | 14                                | 7.1%                                             | -                                                                       |
| 160 mg     | 6                                 | 16.7%                                            | -                                                                       |
| 200 mg     | -                                 | -                                                | Muscular weakness (1 patient, DLT)[9]                                   |

Data from the global Phase 1/2 trial as of May 30, 2023.[9]

# **Combination Therapy**

**Tuspetinib** and Venetoclax (Doublet Therapy)

The combination of **Tuspetinib** with venetoclax was also found to be well-tolerated in patients with R/R AML.[9] The most common treatment-emergent adverse events (TEAEs) were consistent with those expected from venetoclax, including febrile neutropenia, nausea, and pneumonia.[10] Importantly, no new safety signals were identified, and there were no clinically significant pharmacokinetic interactions between the two drugs.[10]

Table 2: Safety and Efficacy of Tuspetinib + Venetoclax in R/R AML



| Tuspetinib<br>Dose | Venetoclax<br>Dose | Number of Patients | Overall CRc<br>Rate | Most Frequent<br>TEAEs (All<br>Grades)                             |
|--------------------|--------------------|--------------------|---------------------|--------------------------------------------------------------------|
| 80 mg              | 400 mg             | 79                 | 18.5%               | Febrile neutropenia (26.6%), Nausea (26.6%), Pneumonia (22.8%)[10] |

Data as of July 02, 2024.[10]

**Tuspetinib**, Venetoclax, and Azacitidine (Triplet Therapy)

In newly diagnosed AML patients, the triplet combination has demonstrated a favorable safety profile with no DLTs reported at **Tuspetinib** doses of 40 mg, 80 mg, and 120 mg.[11][12] The therapy has been well-tolerated, with no treatment-related deaths.[11][12] This triplet regimen has shown high rates of complete remission (CR/CRh) and measurable residual disease (MRD) negativity.[11][13]

Table 3: Safety and Efficacy of Triplet Therapy in Newly Diagnosed AML



| Tuspetinib<br>Dose Level | Number of<br>Patients | CR/CRh Rate | MRD<br>Negativity<br>(among<br>responders)  | Key Safety<br>Findings                                          |
|--------------------------|-----------------------|-------------|---------------------------------------------|-----------------------------------------------------------------|
| 40 mg                    | 4                     | 50% (2/4)   | -                                           | No DLTs<br>observed.[7]<br>[14]                                 |
| 80 mg                    | 3                     | 100%        | 78% (7/9 across<br>all cohorts)[11]<br>[13] | No DLTs, no<br>relapses, no<br>treatment-related<br>deaths.[11] |
| 120 mg                   | 3                     | 100%        | -                                           | No significant safety concerns.                                 |

Early data from the TUSCANY trial.[11][14]

# Experimental Protocols TUSCANY/APTIVATE Clinical Trial (NCT03850574)

This is an ongoing, open-label, multi-center, Phase 1/2 study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Tuspetinib** in patients with AML.[6] [11]

- Study Design: The trial is composed of multiple parts:
  - Part A: Dose escalation of Tuspetinib monotherapy.[6]
  - Part B: Dose exploration of **Tuspetinib** monotherapy.[6]
  - Part C: Dose expansion of **Tuspetinib** monotherapy and in combination with venetoclax.
     [6]
  - Part D: Dose exploration of **Tuspetinib** in combination with venetoclax and azacitidine for newly diagnosed AML.[6]



- Patient Population: The study enrolls patients with relapsed or refractory AML, as well as newly diagnosed AML patients who are ineligible for intensive induction chemotherapy.[6][8]
- Primary Endpoints:
  - Frequency and severity of adverse events.[13]
  - Maximum Tolerated Dose (MTD) of Tuspetinib.[7]
  - Recommended Phase 2 Dose (RP2D) of Tuspetinib.[7]
- Secondary Endpoints:
  - Composite Complete Remission (CRc) rate.[7]
  - Overall Response Rate (ORR).[7]
  - Duration of Response (DOR).[7]
  - Overall Survival (OS).[7]





Click to download full resolution via product page

Diagram 2: Workflow of the TUSCANY/APTIVATE clinical trial.

## **Preclinical In Vivo Models**

Preclinical efficacy was evaluated in mouse xenograft models using human AML cell lines (e.g., MV-4-11, MOLM-14).[5] Both subcutaneous and orthotopic (bone marrow) inoculation models were used to assess tumor growth and survival.[1][5] These studies demonstrated that oral



**Tuspetinib** significantly extended survival and had enhanced activity when combined with venetoclax or azacitidine.[5][15]

#### Conclusion

The initial clinical data for **Tuspetinib** demonstrates a manageable safety profile and promising tolerability, both as a monotherapy and in combination with standard-of-care agents for AML.[9] [11] In the triplet combination for newly diagnosed AML, **Tuspetinib** has shown excellent remission rates without introducing significant new toxicities.[11][12] These findings support the continued development of **Tuspetinib** as a potent therapeutic option for a broad range of AML patient populations.[3][11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical Development of Tuspetinib for the Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Aptose Biosciences Announces Publication Detailing Tuspetinib's Mechanism of Action and Promising Results in Acute Myeloid Leukemia Treatment | Nasdaq [nasdaq.com]
- 4. Tuspetinib for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. rarecancernews.com [rarecancernews.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Paper: Phase 1 Safety and Efficacy of Tuspetinib Plus Venetoclax Combination Therapy in Study Participants with Relapsed or Refractory Acute Myeloid Leukemia (AML) Support Exploration of Triplet Combination Therapy of Tuspetinib Plus Venetoclax and Azacitidine for Newly Diagnosed AML [ash.confex.com]



- 11. targetedonc.com [targetedonc.com]
- 12. Aptose Reports Early Data Demonstrating Tuspetinib Improves Standard of Care Treatment Across Diverse Populations of Newly Diagnosed AML in Phase 1/2 TUSCANY Trial :: Aptose Biosciences Inc. (APS) [aptose.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Tuspetinib Triplet Combination Shows Antileukemic Activity in AML | Blood Cancers Today [bloodcancerstoday.com]
- 15. Preclinical Development of Tuspetinib for the Treatment of Acute Myeloid Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial Safety and Tolerability Profile of Tuspetinib: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8210132#initial-safety-and-tolerability-profile-of-tuspetinib]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com